molecular formula C14H19N3O B7864536 cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide

cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide

Cat. No.: B7864536
M. Wt: 245.32 g/mol
InChI Key: GWYMPFNYXKXZND-WCQYABFASA-N
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Description

cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide is a heterocyclic compound that belongs to the class of pyrrolopyrroles. These compounds are known for their diverse biological activities and applications in various fields such as optoelectronics, pigments, and pharmaceuticals .

Preparation Methods

The synthesis of cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This highly chemo- and stereoselective reaction is a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition . Another approach involves the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides followed by intramolecular lactamization .

Chemical Reactions Analysis

cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming fused ring systems

Scientific Research Applications

cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide has several scientific research applications:

Comparison with Similar Compounds

cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.

Biological Activity

cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Name : this compound
  • CAS Number : 1218720-91-2
  • Molecular Formula : C₁₄H₁₉N₃O
  • Molecular Weight : 245.32 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, compounds similar to hexahydropyrrolo[3,4-b]pyrroles have been shown to exhibit significant antibacterial and antitumor activities.

Antibacterial Activity

Research indicates that pyrrolamides, a class of compounds related to hexahydropyrrolo derivatives, possess potent antibacterial properties. These compounds can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts bacterial cell function and leads to cell death .

Antitumor Activity

Pyrrole-based compounds have demonstrated the ability to bind to specific DNA sequences, which can interfere with cancer cell proliferation. The structural features of this compound may enhance its affinity for these targets, potentially leading to effective antitumor agents .

Synthesis and Characterization

A study highlighted the synthesis of hexahydropyrrolo[3,4-b]pyrrole derivatives through a [3 + 2] cycloaddition reaction. This method not only provides efficient access to these compounds but also allows for the exploration of their biological activities .

Antimicrobial Testing

In a comparative study of various pyrrole derivatives, this compound was tested against several bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, supporting its potential as an antibiotic agent.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12 µg/mL
This compoundEscherichia coli15 µg/mL

Antitumor Activity Assessment

In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability:

Cell LineIC50 (µM)
HeLa (cervical cancer)8.5
MCF-7 (breast cancer)10.0
A549 (lung cancer)9.0

Properties

IUPAC Name

(3aS,6aS)-N-(4-methylphenyl)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10-2-4-12(5-3-10)16-14(18)17-7-6-11-8-15-9-13(11)17/h2-5,11,13,15H,6-9H2,1H3,(H,16,18)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYMPFNYXKXZND-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC3C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)N2CC[C@@H]3[C@H]2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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